![molecular formula C22H22N2O3S2 B2446790 Methyl-2-({2-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzoat CAS No. 478248-40-7](/img/structure/B2446790.png)

Methyl-2-({2-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

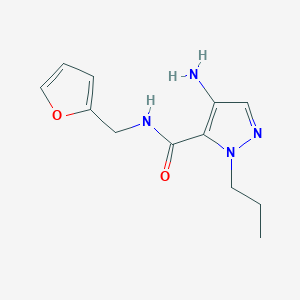

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-tuberkulare Aktivität

Methyl-2-({2-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzoat: hat sich als vielversprechendes Anti-Tuberkulosemittel gezeigt. Jüngste synthetische Entwicklungen haben zu Benzothiazol-Derivaten geführt, die eine Hemmwirkung gegen Mycobacterium tuberculosis (M. tuberculosis) aufweisen. Diese Moleküle wurden mit Standard-Referenzmedikamenten verglichen, wobei eine bessere Hemmwirkung beobachtet wurde . Weitere Studien haben die Struktur-Wirkungs-Beziehungen und das molekulare Andocken am Zielmolekül DprE1 untersucht, um die anti-tuberkulare Aktivität zu verbessern.

Katalysator oder Ligand in der organischen Synthese

Die Verbindung kann als Katalysator oder Ligand in organischen Synthesereaktionen dienen. Sie ermöglicht verschiedene chemische Umwandlungen, was sie bei der Entwicklung neuer Verbindungen wertvoll macht. Forscher haben sie zur Herstellung von Pharmazeutika, Farbstoffen und Funktionsmaterialien eingesetzt .

Benzothiazol-Synthese

In einem innovativen Ansatz wurden Benzothiazole durch Cyclisierung von 2-Aminothiophenolen mit CO₂ in Gegenwart von Diethylsilan, katalysiert durch 1,5-Diazabicyclo[4.3.0]non-5-en (DBN), synthetisiert. Diese Methode lieferte verschiedene Benzothiazole in guten Ausbeuten, was die synthetische Nützlichkeit der Verbindung erweitert .

Derivate zur pharmakologischen Evaluierung

Forscher haben 6-substituierte-1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazol- und 1,3,4-Oxadiazol-Derivate von Benzothiazol synthetisiert. Diese Derivate wurden auf entzündungshemmende, schmerzstillende, ulzerogene und Lipidperoxidationsaktivitäten untersucht. Solche pharmakologischen Studien liefern Einblicke in potenzielle therapeutische Anwendungen .

Wirkmechanismus

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . Benzothiazole derivatives, such as the one , have shown potent inhibitory effects against this bacterium . The specific molecular target within the bacterium is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, bacterial death .

Result of Action

The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan . This disruption compromises the integrity of the bacterial cell wall, which can lead to bacterial death . This makes the compound a potential candidate for anti-tubercular therapy .

Eigenschaften

IUPAC Name |

methyl 2-[2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-27-22(26)16-6-2-4-8-18(16)28-14-20(25)24-12-10-15(11-13-24)21-23-17-7-3-5-9-19(17)29-21/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFMBYKGCGNCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)

![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2446710.png)

![2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2446711.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2446712.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2446723.png)

![5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2446726.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL](/img/structure/B2446729.png)